1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid
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Overview
Description
1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a cyclopropane carboxylic acid group
Preparation Methods
The synthesis of 1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a copper-catalyzed coupling reaction involving 5-bromo-benzo[d][1,3]dioxole.
Construction of the Isoxazole Ring: The isoxazole ring is often synthesized via a Pd-catalyzed C-N cross-coupling reaction.
Cyclopropane Carboxylic Acid Introduction: The cyclopropane carboxylic acid group can be introduced through a series of reactions involving ethyl bromoacetate and subsequent hydrolysis.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow techniques.
Chemical Reactions Analysis
1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid undergoes various chemical reactions:
Scientific Research Applications
1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Biological Studies: It is used in research to understand its effects on cell cycle arrest and apoptosis induction in cancer cells.
Industrial Applications: The compound’s unique structural features make it a candidate for developing new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid involves its interaction with molecular targets such as tubulin, leading to the disruption of microtubule assembly. This causes mitotic blockade and induces apoptosis in cancer cells . The compound’s ability to modulate microtubule dynamics is a key factor in its anticancer activity.
Comparison with Similar Compounds
Similar compounds to 1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid include:
1-(Benzo[d][1,3]dioxol-5-yl)decahydroisoquinolin-4a-ol: This compound shares the benzo[d][1,3]dioxole moiety but differs in its overall structure and biological activity.
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: Another compound with the benzo[d][1,3]dioxole moiety, used in different chemical and biological studies.
The uniqueness of this compound lies in its combination of the isoxazole ring and cyclopropane carboxylic acid group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11NO5 |
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Molecular Weight |
273.24 g/mol |
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H11NO5/c16-13(17)14(3-4-14)12-6-10(20-15-12)8-1-2-9-11(5-8)19-7-18-9/h1-2,5-6H,3-4,7H2,(H,16,17) |
InChI Key |
JQZVRVISOIOAJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NOC(=C2)C3=CC4=C(C=C3)OCO4)C(=O)O |
Origin of Product |
United States |
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